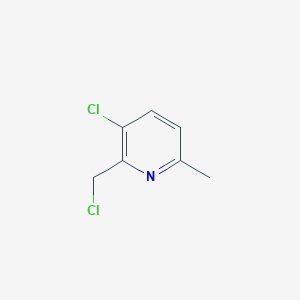
3-Chloro-2-(chloromethyl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(chloromethyl)-6-methylpyridine , also known by its chemical formula C₈H₈Cl₂N , is a heterocyclic compound. It features a pyridine ring with chlorine and methyl substituents. The presence of chloromethyl groups makes it reactive and interesting for various applications.
Synthesis Analysis
The synthesis of 3-Chloro-2-(chloromethyl)-6-methylpyridine involves several steps. One common method is the reaction of 2-methyl-6-chloropyridine with chloroacetyl chloride . This process yields the desired compound, which can then be purified and characterized.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(chloromethyl)-6-methylpyridine consists of a six-membered pyridine ring with chlorine and methyl groups attached. The chloromethyl substituents enhance its reactivity and make it suitable for various chemical transformations.
Chemical Reactions Analysis
- Hydrolysis : The chloromethyl groups can undergo hydrolysis in the presence of water, leading to the formation of hydroxymethylpyridine derivatives.
- Substitution Reactions : The chloromethyl groups are susceptible to nucleophilic substitution reactions. For example, they can react with amines or other nucleophiles.
- Oxidation : Oxidation of 3-Chloro-2-(chloromethyl)-6-methylpyridine can yield various chlorinated products, such as chloroacetone and formyl chloride.
Physical And Chemical Properties Analysis
- Melting Point : Approximately -14°C .
- Boiling Point : Around 138°C .
- Density : 1.08 g/mL at 25°C.
- Refractive Index : 1.4753 at 20°C.
Safety And Hazards
- Flammability : Autoignition temperature is 896°F .
- Explosive Limits : 8.1% .
- Health Hazards : May cause skin and eye irritation. Handle with care.
- Environmental Impact : The oxidation products may affect the ozone layer.
Orientations Futures
Research on 3-Chloro-2-(chloromethyl)-6-methylpyridine should explore:
- Applications : Investigate its potential in drug synthesis, polymer chemistry, and materials science.
- Environmental Fate : Study its behavior in the atmosphere and its impact on air quality and climate.
Propriétés
IUPAC Name |
3-chloro-2-(chloromethyl)-6-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUIZEWLIWITRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(chloromethyl)-6-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

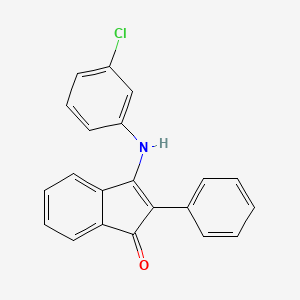
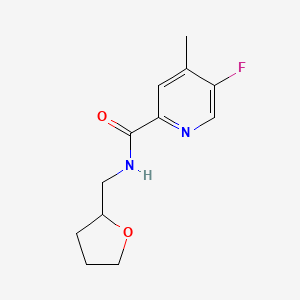
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)
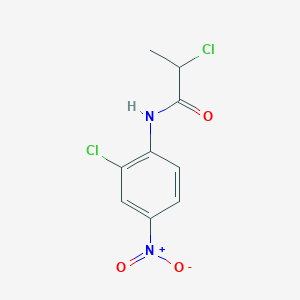
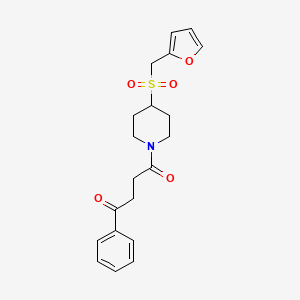
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)
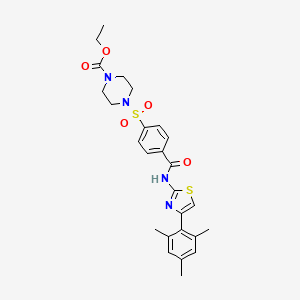
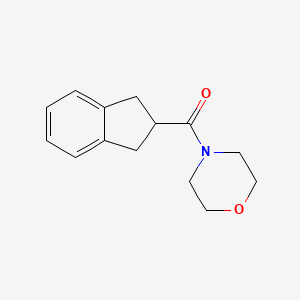
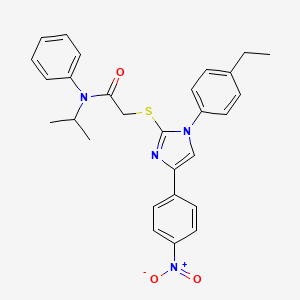
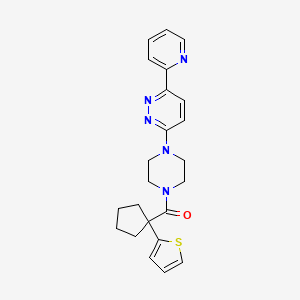
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)